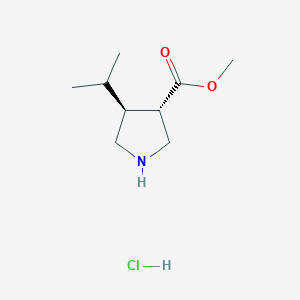

methyl (3S,4S)-4-propan-2-ylpyrrolidine-3-carboxylate;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl (3S,4S)-4-propan-2-ylpyrrolidine-3-carboxylate;hydrochloride is a chemical compound. It likely belongs to the class of organic compounds known as pyrrolidines, which are compounds containing a pyrrolidine ring, which is a five-membered saturated ring with one nitrogen atom and four carbon atoms .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as Boc-protected 4-methylproline carboxylates have been synthesized using an Evans asymmetric alkylation . This method elegantly establishes the challenging stereochemistry of the 4-methyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Typical properties to consider include melting and boiling points, density, solubility, and color .科学的研究の応用

Synthesis and Reactivity

Methyl (3S,4S)-4-propan-2-ylpyrrolidine-3-carboxylate; hydrochloride is a compound that has been studied for its interesting reactivity and potential applications in synthetic organic chemistry. The study of reactions of methyl 2-aryl-2H-azirine-3-carboxylates with various nucleophiles, including thiols, primary and secondary aliphatic amines, propargyl alcohol, and others, showcases the versatility of related structures in organic synthesis. These reactions have led to the formation of aziridines, methyl 3-aminoacrylates, and other products, demonstrating the potential of such compounds in constructing complex molecular architectures (Alves, Gilchrist, & Sousa, 1999).

Pharmacological Characterization

In the realm of pharmacology, certain compounds structurally related to methyl (3S,4S)-4-propan-2-ylpyrrolidine-3-carboxylate; hydrochloride have been explored for their biological activity. For instance, the compound 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242) has been characterized as a high-affinity antagonist selective for κ-opioid receptors, showing potential for the treatment of depression and addiction disorders. This highlights the significance of pyrrolidine derivatives in developing new therapeutic agents (Grimwood et al., 2011).

Organic Chemistry and Catalysis

The exploration of palladium-catalyzed oxidative cyclization-alkoxycarbonylation reactions, involving compounds related to methyl (3S,4S)-4-propan-2-ylpyrrolidine-3-carboxylate; hydrochloride, underscores their utility in the synthesis of heterocyclic derivatives. Such reactions have facilitated the synthesis of tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives, illustrating the compound's role in generating diverse heterocyclic frameworks (Bacchi et al., 2005).

Molecular Identification and Derivatization

Research has also focused on the identification and derivatization of selected cathinones, closely related to methyl (3S,4S)-4-propan-2-ylpyrrolidine-3-carboxylate; hydrochloride. Such studies involve spectroscopic methods like GC-MS, IR, NMR, and electronic absorption spectroscopy, alongside single crystal X-ray diffraction, to examine the properties of novel hydrochloride salts of cathinones. This research is pivotal for understanding the structural and electronic characteristics of new synthetic compounds (Nycz et al., 2016).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

methyl (3S,4S)-4-propan-2-ylpyrrolidine-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-6(2)7-4-10-5-8(7)9(11)12-3;/h6-8,10H,4-5H2,1-3H3;1H/t7-,8+;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYXMLBMOIIGANC-KZYPOYLOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CNCC1C(=O)OC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1CNC[C@H]1C(=O)OC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-((1-((2-fluorophenyl)sulfonyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B2744118.png)

![(2Z)-3-(1,3-benzodioxol-5-yl)-N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]acrylamide](/img/structure/B2744120.png)

![[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2744121.png)

![(2Z,4Z)-2-cyano-4-methyl-5-phenyl-N-[2-(trifluoromethyl)phenyl]penta-2,4-dienamide](/img/structure/B2744126.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(pyridin-3-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acrylamide](/img/structure/B2744127.png)

![3-[(3-Chloro-4-fluorophenyl)amino]cyclohex-2-en-1-one](/img/structure/B2744131.png)

![2-phenyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)butanamide](/img/structure/B2744132.png)

![2-(3-formyl-1H-indol-1-yl)-N-[3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propyl]acetamide](/img/structure/B2744133.png)

![(E)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2744136.png)